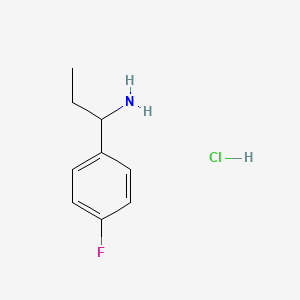
1-(4-Fluorophenyl)propan-1-amine hydrochloride
Overview
Description
1-(4-Fluorophenyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C9H13ClFN . It is a solid substance that is typically sealed and stored at room temperature. The compound has a molecular weight of approximately 189.66 g/mol .
Molecular Structure Analysis
The compound’s molecular structure consists of a propan-1-amine backbone (a three-carbon chain with an amino group) attached to a 4-fluorophenyl group. The chlorine atom is part of the hydrochloride salt. The stereochemistry (R or S) of the compound is not specified in the available data .
Scientific Research Applications
Antibacterial Activity
1-(4-Fluorophenyl)propan-1-amine hydrochloride and its derivatives have been investigated for their antibacterial properties. Arutyunyan et al. (2017) synthesized secondary propanaryl-amines, including hydrochlorides, which showed high antibacterial activity [Arutyunyan et al., 2017]. Additionally, Arutyunyan and colleagues (2012) examined the antibacterial and antioxidant activities of various amine oxalates derived from the compound, finding that some exhibited high antibacterial activity [Arutyunyan et al., 2012].
Antimicrobial Activity
The compound and its derivatives have also been explored for their antimicrobial properties. For instance, Nagamani et al. (2018) synthesized novel compounds containing 1-(4-fluorophenyl)propan-1-amine and assessed their antimicrobial activity [Nagamani et al., 2018].
Anti-Influenza Virus Activity
Research has also been conducted on the potential of these compounds in antiviral treatments. Oka et al. (2001) designed and synthesized tricyclic compounds with a unique amine moiety, including 1-(4-fluorophenyl)propan-1-amine hydrochloride derivatives, which showed potent anti-influenza A virus activity [Oka et al., 2001].
Synthesis and Structural Studies
Several studies focus on the synthesis and structural characterization of derivatives. For example, Salian et al. (2018) conducted synthesis and crystal structure studies of chalcone derivatives, including one derived from 1-(4-fluorophenyl)propan-1-amine [Salian et al., 2018]. Additionally, Latreche et al. (2010) reported on the synthesis of unsymmetrically substituted triazacyclohexanes and their chromium complexes, involving 1-(4-fluorophenyl)propan-1-amine [Latreche et al., 2010].
Safety And Hazards
properties
IUPAC Name |
1-(4-fluorophenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOAOHJQSMWUAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)propan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1393023.png)
![2-(diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole](/img/structure/B1393024.png)
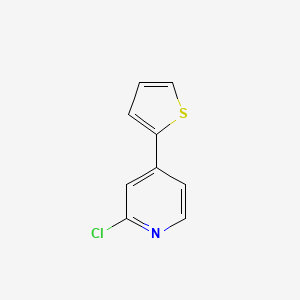
![[1,2,4]Triazolo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B1393026.png)
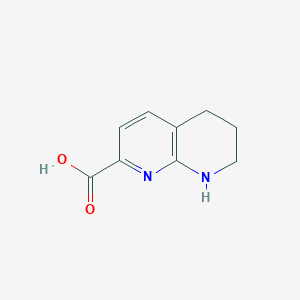
![5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1393029.png)
![2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1393031.png)
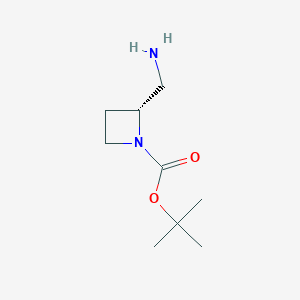
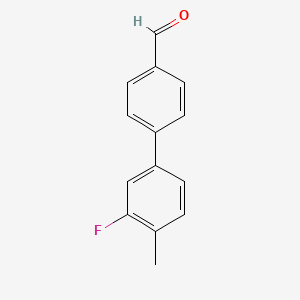
![2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B1393034.png)
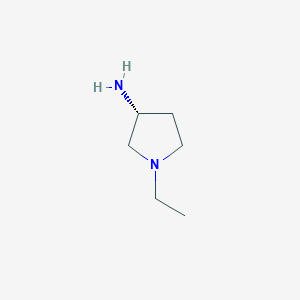
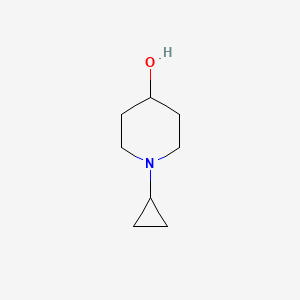
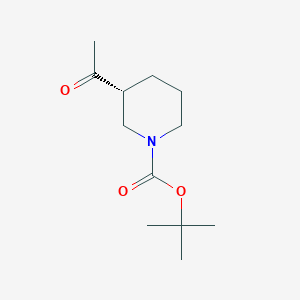
![1-Bromo-4-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B1393044.png)